

Application Notes and Protocols for FANA-A Modified siRNAs in Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2'-Deoxy-2'- fluoroarabinoadenosine	
Cat. No.:	B15565768	Get Quote

Introduction

2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) modified small interfering RNAs (siRNAs) represent a significant advancement in RNA interference (RNAi) technology.[1][2] These chemically modified oligonucleotides offer substantial improvements over traditional siRNAs, addressing key challenges in stability, potency, and delivery that have historically hindered the therapeutic application of RNAi.[1][2][3] FANA modifications involve the replacement of the 2'-hydroxyl group on the ribose sugar with a fluorine atom in an "up" or arabino configuration. This unique structure confers an A-form helical geometry, similar to RNA, while also enabling the recruitment of RNase H, a mechanism typically associated with DNA-like antisense oligonucleotides.[4][5] This dual functionality contributes to their high potency in degrading target mRNA.

The primary advantages of FANA-A modified siRNAs include:

- Enhanced Nuclease Resistance: FANA modifications significantly increase the stability of siRNAs in serum and cellular environments, prolonging their gene silencing activity.[1][2][6]
- Increased Potency: Studies have shown that FANA-modified siRNAs can be up to 4-fold more potent than their unmodified counterparts.[1][2]
- Reduced Off-Target Effects: Strategic placement of FANA modifications can help mitigate the miRNA-like off-target effects that often plague standard siRNAs.[7][8]



Self-Delivery Capability: Certain FANA-based platforms have demonstrated the ability to
enter cells without the need for transfection reagents, a process known as gymnosis,
simplifying experimental protocols and improving in vivo applicability.[7][9]

These properties make FANA-A modified siRNAs a powerful tool for a wide range of applications, from fundamental genetic research to the development of novel therapeutics for various diseases.[3][7][9]

Data Presentation

Table 1: Potency and Efficacy of FANA-A Modified siRNAs vs. Unmodified siRNAs



Modificatio n Type	Target Gene	System	Key Efficacy Metric	Result	Reference
Fully FANA- modified Sense Strand	Luciferase	HeLa Cells	Potency Increase	4-fold more potent than unmodified siRNA	[1][2]
FANA Antisense Oligos	Various	Cultured Cells	General Observation	Highly potent and non-toxic	[7]
FANA-SNA	Luciferase	HeLa Cells	Silencing Activity	Superior to free FANA- ASO with unaided uptake	[10][11]
2 FANA units at 3' end of antisense	Luciferase	HeLa Cells	Persistence	Gene silencing persisted over a 4-day period	[1]
FANA-ASO	АРОВ	HepG2 Cells	mRNA Knockdown	Significant decrease in RNA level measured by qRT-PCR	[6][11]

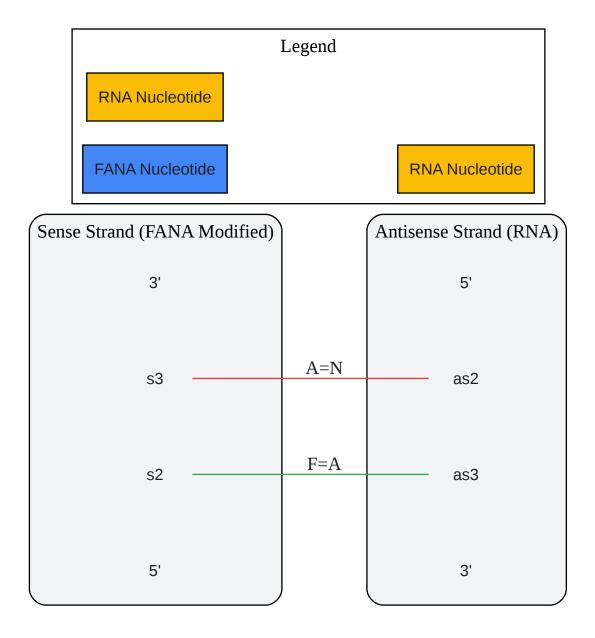
Table 2: Stability of FANA-A Modified siRNAs



Modification Type	Medium	Half-life (t½)	Comparison	Reference
Fully FANA- modified Sense Strand	10% Fetal Bovine Serum	~6 hours	Unmodified siRNA: <15 minutes	[1][2]
FANA Antisense Oligos	Biological Media	Enhanced Stability	More stable than conventional siRNAs	[7]
FANA-SNA	Not Specified	Increased Stability	Showed increased stability compared to free FANA	[10]

Diagrams and Visualizations

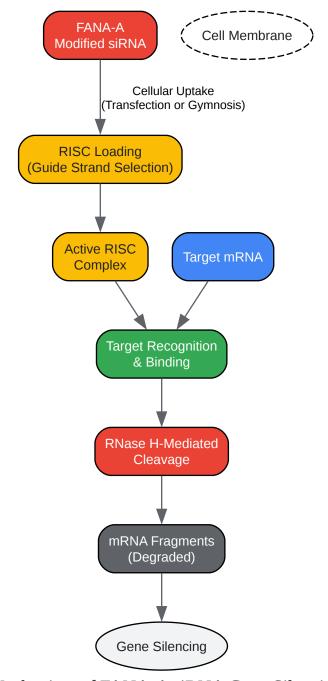




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Caption: Structure of a FANA-A modified siRNA duplex.



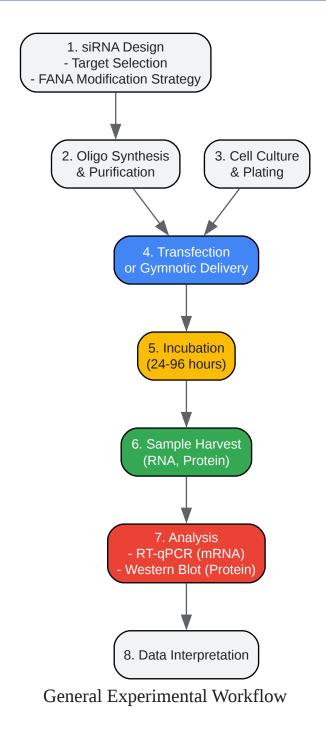


Mechanism of FANA-A siRNA Gene Silencing

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Caption: Mechanism of gene silencing by FANA-A modified siRNAs.





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Caption: Workflow for in vitro gene silencing experiments.

Experimental Protocols



Protocol 1: Design and Synthesis of FANA-A Modified siRNAs

1.1. Target Sequence Selection:

- Use established siRNA design tools (e.g., siDirect 2.0) to identify potent target sequences within the mRNA of interest.[12]
- Select sequences that are 19-21 nucleotides in length.
- Perform a BLAST search against the relevant genome to minimize potential off-target hybridization.[13]

1.2. FANA-A Modification Strategy:

- For maximal potency and stability: A common strategy is to fully modify the sense (passenger) strand with FANA nucleotides. The antisense (guide) strand remains as unmodified RNA to ensure proper recognition by the RISC complex.[1][2]
- For enhanced stability with minimal perturbation: Introduce two FANA modifications at the 3'overhang of the antisense strand. This has been shown to increase potency and duration of
 effect.[1]
- The incorporation of FANA units is generally well-tolerated throughout the sense strand and at the 5' or 3' ends of the antisense strand.[2]
- A phosphorothioate (PS) backbone can be combined with FANA modifications to further enhance nuclease resistance.[5]

1.3. Oligonucleotide Synthesis and Purification:

- FANA-A modified oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.[14]
- FANA phosphoramidites are incorporated at the desired positions during the synthesis cycle.



- Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.
- Purification is critical to remove failure sequences. Anion-exchange or reversed-phase highperformance liquid chromatography (HPLC) is recommended for obtaining high-purity oligonucleotides.[15]
- Verify the mass of the synthesized oligos using mass spectrometry.
- Anneal the purified sense and antisense strands in an appropriate buffer (e.g., 1x PBS) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final siRNA duplex.

Protocol 2: In Vitro Gene Silencing using FANA-A siRNAs

2.1. Cell Culture:

- Culture the target cell line in the recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics.
- Plate cells in 12-well or 24-well plates 18-24 hours prior to transfection. Ensure cells are in the exponential growth phase and reach 30-50% confluency at the time of transfection.[16]

2.2. Transfection/Delivery:

- Method A: Lipid-Mediated Transfection (Standard Approach)
 - For each well, prepare two tubes.
 - Tube A: Dilute the FANA-A siRNA duplex to the desired final concentration (e.g., 1-100 nM) in serum-free medium (e.g., Opti-MEM).
 - Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serumfree medium according to the manufacturer's protocol.[17]



- Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15 30 minutes at room temperature to allow complex formation.[16]
- Aspirate the growth medium from the cells and wash once with PBS.
- Add the siRNA-lipid complex mixture to the cells.
- Incubate the cells for 4-6 hours at 37°C.
- After incubation, add complete growth medium.
- Method B: Gymnotic (Reagent-Free) Delivery (for self-delivering FANA platforms)
 - Dilute the FANA-A siRNA duplex directly in the complete cell culture medium to the desired final concentration.
 - Aspirate the old medium from the cells and add the siRNA-containing medium.
 - No transfection reagent is required.[7][9]

2.3. Incubation and Controls:

- Incubate the treated cells for 24 to 96 hours at 37°C. The optimal time point for analysis depends on the stability of the target mRNA and protein. A 48-hour or 72-hour time point is often effective.[1]
- Controls: Always include the following controls:
 - Negative Control: A non-targeting siRNA sequence with similar FANA modifications.
 - Untreated Control: Cells that have not been treated with any siRNA.
 - Mock Transfection Control: Cells treated with the transfection reagent only (for lipid-mediated protocols).

Protocol 3: Assessment of Gene Silencing Efficiency

3.1. mRNA Level Quantification by Quantitative Real-Time PCR (RT-qPCR):



- RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method.
- cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 μg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[17]
- qPCR:
 - Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for the target gene, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.[1]
 - Perform the qPCR reaction using a real-time PCR system.
 - \circ Calculate the relative expression of the target gene using the $\Delta\Delta$ Ct method, normalizing to the housekeeping gene and comparing to the negative control.
- 3.2. Protein Level Quantification by Western Blot:
- Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) from each sample on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH).

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- To cite this document: BenchChem. [Application Notes and Protocols for FANA-A Modified siRNAs in Gene Silencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565768#fana-a-modified-sirnas-for-gene-silencing]

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